Cas no 19375-25-8 (butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate)

butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate 化学的及び物理的性質
名前と識別子
-
- butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate
- MLS003512203
- F0207-0321
- cid_1556232
- butyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- BDBM79449
- butyl 3-[(5Z)-4-oxidanylidene-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- SR-03000001971
- SR-03000001971-1
- CHEBI:93406
- 3-[(5Z)-5-benzal-4-keto-2-thioxo-thiazolidin-3-yl]propionic acid butyl ester
- CHEMBL1720494
- BUTYL 3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOATE
- 19375-25-8
- SMR002163827
- 3-[(5Z)-4-oxo-5-(phenylmethylene)-2-sulfanylidene-3-thiazolidinyl]propanoic acid butyl ester
- AKOS000536598
- (Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
-
- インチ: 1S/C17H19NO3S2/c1-2-3-11-21-15(19)9-10-18-16(20)14(23-17(18)22)12-13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3/b14-12-
- InChIKey: XXNRUBCOJRWEOM-OWBHPGMISA-N
- ほほえんだ: S1C(N(C(/C/1=C/C1C=CC=CC=1)=O)CCC(=O)OCCCC)=S
計算された属性
- せいみつぶんしりょう: 349.08063582g/mol
- どういたいしつりょう: 349.08063582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 104Ų
butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0207-0321-4mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-10mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-2μmol |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-5mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-1mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-25mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-10μmol |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-3mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-2mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0207-0321-20mg |
butyl 3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
19375-25-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoateに関する追加情報
Butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate (CAS No. 19375-25-8): An Overview of Its Structure, Properties, and Applications
Butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate (CAS No. 19375-25-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazolidine derivatives and is characterized by its unique structural features, which include a thiazolidine ring, a phenylmethylidene group, and a butyl ester moiety. The compound's molecular formula is C19H21NOS2, and it has a molecular weight of 347.46 g/mol.
The structure of butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate is particularly noteworthy due to its potential biological activities. The thiazolidine ring is a common motif in various bioactive molecules, often associated with antioxidant and anti-inflammatory properties. The presence of the phenylmethylidene group adds aromatic character and can influence the compound's solubility and reactivity. The butyl ester moiety contributes to the compound's lipophilicity, which can affect its bioavailability and cellular uptake.
Recent research has focused on the pharmacological properties of butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate. Studies have shown that this compound exhibits potent antioxidant activity, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been found to possess anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In the context of drug development, butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate has shown promise as a potential therapeutic agent for various diseases. For instance, its antioxidant and anti-inflammatory properties make it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage and reduce neuroinflammation.
The synthesis of butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate involves several steps, including the formation of the thiazolidine ring, the introduction of the phenylmethylidene group, and the esterification with butanol. The synthetic route is well-documented in the literature and can be optimized for large-scale production. The choice of solvents and reaction conditions plays a crucial role in achieving high yields and purity.
From a pharmacokinetic perspective, butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate exhibits favorable properties that make it suitable for oral administration. Its lipophilicity allows for good absorption through the gastrointestinal tract, while its stability in physiological conditions ensures that it remains intact until it reaches its target site. However, further studies are needed to fully understand its metabolism and excretion pathways.
The safety profile of butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate is an important consideration in its development as a therapeutic agent. Preclinical toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, long-term safety studies are necessary to evaluate any potential adverse effects.
In conclusion, butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-benzothiazodidin-3-ylpropanoate (CAS No. 197768) is a promising compound with diverse biological activities that warrant further investigation in both preclinical and clinical settings. Its unique structure and favorable pharmacological properties make it an attractive candidate for drug development in various therapeutic areas.
19375-25-8 (butyl 3-(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate) 関連製品
- 895851-01-1(7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1538232-72-2(N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine)
- 2171637-83-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-enamidobenzoic acid)
- 1704251-79-5(N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride)
- 1197228-24-2(2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride)
- 1448053-26-6(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide)
- 941944-60-1(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-fluorophenoxy)acetamide)
- 2227903-82-2((2R)-4-(1H-indazol-3-yl)butan-2-amine)
- 2680759-92-4(8-{[(Prop-2-en-1-yloxy)carbonyl]amino}quinoline-3-carboxylic acid)
- 1805726-75-3(Ethyl 4-(3-bromopropanoyl)-2-nitrobenzoate)




